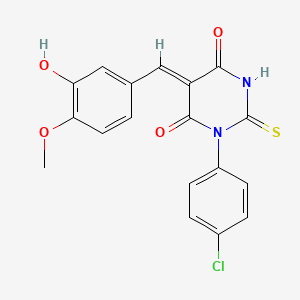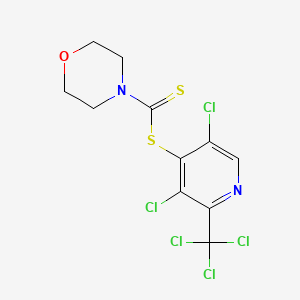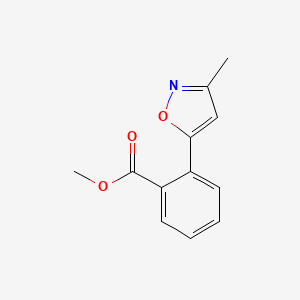![molecular formula C18H17Cl3N2O3 B3502148 N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3502148.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
Descripción general
Descripción
N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its therapeutic potential in cancer treatment. BAY 43-9006 is a multikinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mecanismo De Acción
N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 is a multikinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of the RAF kinase and preventing its activation. This leads to the inhibition of downstream signaling through the MEK/ERK pathway, which is involved in cell proliferation and survival. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 also inhibits the VEGF/VEGFR pathway by binding to the ATP-binding site of the VEGFR kinase and preventing its activation. This leads to the inhibition of downstream signaling through the VEGFR pathway, which is involved in angiogenesis.
Biochemical and Physiological Effects
N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 inhibits tumor growth and angiogenesis by targeting several signaling pathways involved in these processes. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has also been shown to have antifibrotic effects by inhibiting the activation of hepatic stellate cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has several advantages for use in laboratory experiments. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 is a well-characterized compound that has been extensively studied for its therapeutic potential. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has a high potency and selectivity for its targets, making it suitable for use in mechanistic studies. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 is also available in a purified form, making it suitable for use in biochemical assays.
However, there are also limitations to the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 in laboratory experiments. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has a short half-life, which may limit its efficacy in vivo. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 can also have off-target effects, which may complicate the interpretation of results. N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 can also be toxic at high doses, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006. One direction is the development of more potent and selective multikinase inhibitors that can overcome the limitations of N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006. Another direction is the identification of biomarkers that can predict the response to N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 in different types of cancer. A third direction is the investigation of the combination of N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 with other therapeutic agents to improve its efficacy. Finally, the study of the mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 and its off-target effects will continue to provide insights into the biology of cancer and angiogenesis.
Aplicaciones Científicas De Investigación
N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have demonstrated that N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 inhibits several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF/VEGFR pathways. Clinical trials have shown that N-[5-(butyrylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide 43-9006 has activity against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-3-4-16(24)22-11-5-6-12(19)15(9-11)23-18(25)10-7-13(20)17(26-2)14(21)8-10/h5-9H,3-4H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRMDWSPUVKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3502067.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B3502075.png)
![2-chloro-4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3502089.png)
![N-(5-chloro-2-methylphenyl)-N'-{[1-(2-methoxy-5-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B3502093.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B3502095.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3502106.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3502109.png)
![N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3502116.png)

![7-(2-chlorobenzyl)-8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3502132.png)
![2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3502139.png)

![4-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B3502166.png)
